2-Ethyl-3,5-dimethylpiperidine

描述

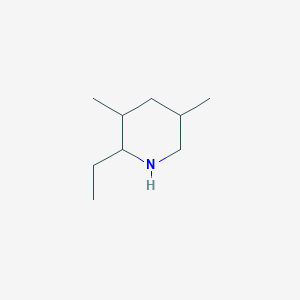

2-Ethyl-3,5-dimethylpiperidine is a substituted piperidine derivative characterized by a six-membered saturated ring containing one nitrogen atom. The compound features ethyl and methyl substituents at the 2nd, 3rd, and 5th positions (Figure 1). Piperidines are pivotal in medicinal chemistry due to their presence in bioactive alkaloids, pharmaceuticals (e.g., minoxidil, raloxifene), and agrochemicals .

属性

分子式 |

C9H19N |

|---|---|

分子量 |

141.25 g/mol |

IUPAC 名称 |

2-ethyl-3,5-dimethylpiperidine |

InChI |

InChI=1S/C9H19N/c1-4-9-8(3)5-7(2)6-10-9/h7-10H,4-6H2,1-3H3 |

InChI 键 |

LLUNBFITECXIOS-UHFFFAOYSA-N |

规范 SMILES |

CCC1C(CC(CN1)C)C |

产品来源 |

United States |

准备方法

2-Ethyl-3,5-dimethylpiperidine can be synthesized through the hydrogenation of 2-ethyl-3,5-dimethylpyridine. This process typically involves the use of palladium or rhodium catalysts under hydrogenation conditions . Industrial production methods often employ similar catalytic hydrogenation techniques to ensure high yield and purity .

化学反应分析

2-Ethyl-3,5-dimethylpiperidine undergoes several types of chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

Substitution: Nucleophilic substitution reactions can occur, where the nitrogen atom in the piperidine ring can be substituted with various functional groups.

Common reagents used in these reactions include hydrogen gas, palladium catalysts, potassium permanganate, and chromium trioxide. Major products formed from these reactions depend on the specific conditions and reagents used .

科学研究应用

2-Ethyl-3,5-dimethylpiperidine has various applications in scientific research, including:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: It serves as a precursor in the synthesis of biologically active compounds.

Industry: It is used in the production of various industrial chemicals and materials.

作用机制

The mechanism of action of 2-Ethyl-3,5-dimethylpiperidine involves its interaction with specific molecular targets and pathways. The nitrogen atom in the piperidine ring can form hydrogen bonds and other interactions with biological molecules, influencing their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

相似化合物的比较

3,5-Dimethylpiperidine

2-Ethyl-3,5-dimethylpyrazine

- Structural Differences : Pyrazine ring (two nitrogen atoms) vs. piperidine (one nitrogen).

- Piperidines are generally more basic and prone to protonation, which may affect solubility in aqueous environments .

- Synthesis: Produced via condensation of 1,2-diaminopropane and 2,3-pentanedione, followed by catalytic dehydration (90% purity) .

3,5-Dimethyl-2,6-diphenylpiperidine

- Structural Differences : Two phenyl groups at positions 2 and 6, enhancing aromatic interactions.

- Pharmacological Relevance :

3-[2-(3,5-Dimethylphenoxy)ethyl]piperidine Hydrochloride

- Structural Differences: Phenoxyethyl substituent at position 3.

- Physicochemical Properties: Hydrochloride salt form enhances solubility in polar solvents.

生物活性

2-Ethyl-3,5-dimethylpiperidine is a nitrogen-containing organic compound that belongs to the class of piperidines, which are cyclic amines. This compound has garnered interest in various fields due to its potential biological activities and applications in food flavoring, as well as its safety profile in consumption.

The molecular formula of this compound is . It features a piperidine ring with two methyl groups and one ethyl group attached to it. The structural formula can be represented as follows:

Biological Activity

1. Safety and Toxicity Studies

Research on the safety of this compound indicates that it is generally recognized as safe (GRAS) when used in food products. A significant study conducted on rats revealed a no observed adverse effect level (NOAEL) of 12.5 mg/kg/day for both sexes, suggesting low toxicity at typical consumption levels . The LD50 (lethal dose for 50% of the population) was reported to be 460 mg/kg, indicating moderate toxicity in acute exposure scenarios .

2. Metabolism

Metabolic studies indicate that this compound is primarily oxidized via its aliphatic side-chain to form carboxylic acid derivatives in rat models . This metabolic pathway is crucial for understanding how the compound is processed in biological systems and its implications for safety and efficacy.

3. Flavoring Agent

This compound is widely used as a flavor ingredient in the food industry due to its characteristic roasted odor reminiscent of cocoa and nuts . Its presence in various food items such as tortilla chips, green tea, and cereals highlights its role as a natural flavor enhancer .

Research Findings

Case Studies

Two notable studies have been conducted to evaluate the biological activity and safety of this compound:

- 90-Day Feeding Study : This study involved feeding rats varying doses of the compound over a period of 90 days. The results indicated no significant adverse effects at doses below the established NOAEL .

- Genotoxicity Assessment : Although direct genotoxicity studies on this specific compound are lacking, related pyrazine derivatives have shown clastogenic effects in mammalian cells while being non-mutagenic in bacterial assays. This raises questions about the potential genetic impact of similar compounds .

Data Summary Table

| Parameter | Value |

|---|---|

| Molecular Formula | C₈H₁₇N |

| NOAEL (Rats) | 12.5 mg/kg/day |

| LD50 (Rats) | 460 mg/kg |

| Primary Metabolites | Carboxylic acid derivatives |

| Common Uses | Food flavoring |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。